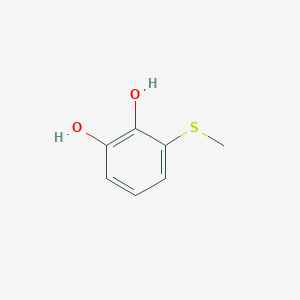
3-(Methylthio)catechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)catechol, also known as 3-Methylthiocatechol or 3-MTC, is a naturally occurring compound found in some plants and animals. It is a catechol derivative with a sulfur atom attached to the methyl group at the 3-position. This compound has gained attention for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)catechol is not fully understood, but it is believed to work by scavenging free radicals and preventing them from damaging cells. It may also work by activating various antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(Methylthio)catechol has various biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance the immune system. It may also have anti-cancer properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Methylthio)catechol in lab experiments is its natural origin, which makes it a safer alternative to synthetic antioxidants. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 3-(Methylthio)catechol. One area of interest is its potential use in the development of new drugs or supplements for the prevention or treatment of oxidative stress-related diseases. Another area of interest is its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
3-(Methylthio)catechol can be synthesized through various methods, including the reaction of 3-methylcatechol with hydrogen sulfide gas or the reaction of 3-methylcatechol with sodium sulfide in the presence of a catalyst. Another method involves the oxidation of 2-(methylthio)phenol using potassium permanganate.
Applications De Recherche Scientifique
3-(Methylthio)catechol has been studied for its potential use in various scientific research applications. One of the main areas of interest is its role as a natural antioxidant. Research has shown that 3-MTC has antioxidant properties that can help protect cells from oxidative damage caused by free radicals. This makes it a potential candidate for use in the development of new drugs or supplements that can help prevent or treat oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
103931-15-3 |
|---|---|
Nom du produit |
3-(Methylthio)catechol |
Formule moléculaire |
C7H8O2S |
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
3-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |
Clé InChI |
SKTUJGHAQHSAEC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1O)O |
SMILES canonique |
CSC1=CC=CC(=C1O)O |
Autres numéros CAS |
103931-15-3 |
Synonymes |
3-(methylthio)catechol 3-MTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



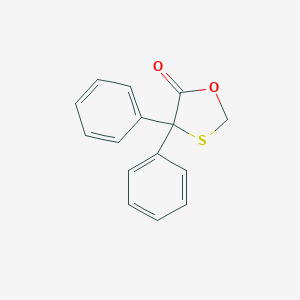
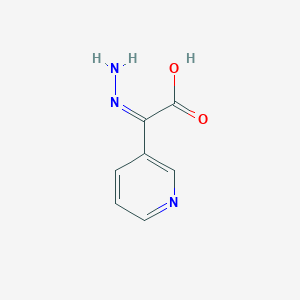
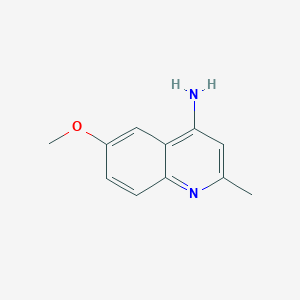

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
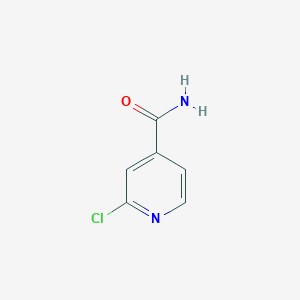
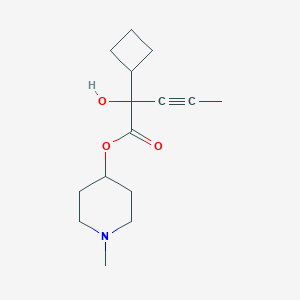
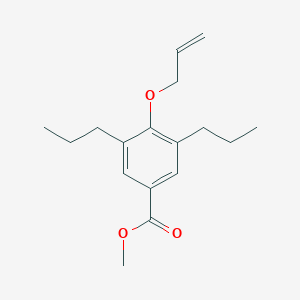
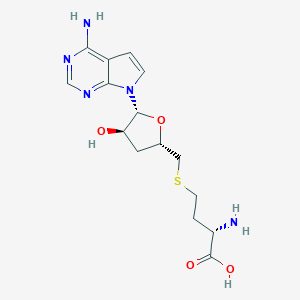
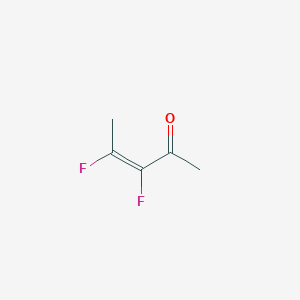
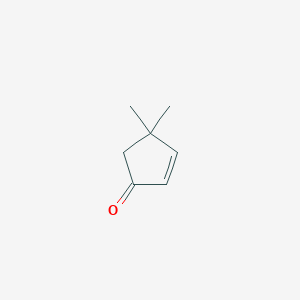
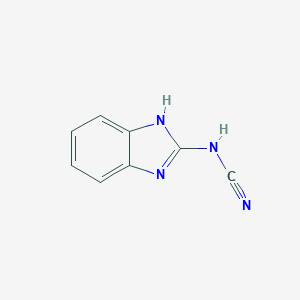
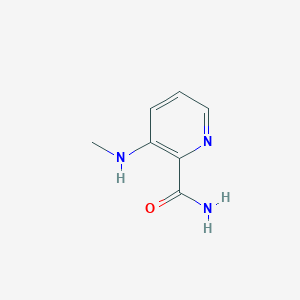
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)